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molecular formula C12H9F3N2 B8533029 3,6-difluoro-N-(3-fluorobenzyl)pyridine-2-amine

3,6-difluoro-N-(3-fluorobenzyl)pyridine-2-amine

Cat. No. B8533029
M. Wt: 238.21 g/mol
InChI Key: HPGWSJVFTYTNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778951B2

Procedure details

2,3,6-trifluoropyridine (1.07 mL, 1.5 g, 11.27 mmol), 3-fluorobenzylamine (3.18 mL, 3.53 g, 28.2 mmol), and triethylamine (4.71 mL, 3.42 g, 33.8 mmol) were dissolved in NMP (39 mL) to form a mixture This mixture reaction mixture was stirred at 100° C. for 1 hr. The reaction mixture was then extracted with EtOAc (3×75 mL). The combined extracts were washed with H2O (4×75 mL) followed by brine (1×75 mL). The organic layer was dried (Na2SO4), filtered, and the solvent removed in vacuo. The resulting residue was subjected to silica gel column chromatography. Elution using 100 hexanes to 30 EtOAc/70 hexanes yielded 2.63 g (98%) of 3,6-difluoro-N-(3-fluorobenzyl)pyridine-2-amine. LCMS (m/z): 239.1 (MH+), retention time=1.01 min.
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
3.18 mL
Type
reactant
Reaction Step One
Quantity
4.71 mL
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([F:9])[N:3]=1.[F:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH2:14][NH2:15].C(N(CC)CC)C>CN1C(=O)CCC1>[F:8][C:7]1[C:2]([NH:15][CH2:14][C:13]2[CH:16]=[CH:17][CH:18]=[C:11]([F:10])[CH:12]=2)=[N:3][C:4]([F:9])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.07 mL
Type
reactant
Smiles
FC1=NC(=CC=C1F)F
Name
Quantity
3.18 mL
Type
reactant
Smiles
FC=1C=C(CN)C=CC1
Name
Quantity
4.71 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
39 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a mixture
CUSTOM
Type
CUSTOM
Details
This mixture reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with EtOAc (3×75 mL)
WASH
Type
WASH
Details
The combined extracts were washed with H2O (4×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
WASH
Type
WASH
Details
Elution

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=NC(=CC1)F)NCC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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